molecular formula C18H38O10 B1679837 Nonaethylene glycol CAS No. 3386-18-3

Nonaethylene glycol

Cat. No. B1679837
CAS RN: 3386-18-3
M. Wt: 414.5 g/mol
InChI Key: YZUUTMGDONTGTN-UHFFFAOYSA-N
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Description

Nonaethylene glycol is a polymer consisting of ethylene glycol repeating units and terminal hydroxyl groups . The ethylene glycol units have high water solubility properties . The hydroxyl groups can react in order to further derivatize the compound .


Synthesis Analysis

Nonaethylene glycol monododecyl ether is a nonionic surfactant commonly used in research applications that require the stabilization of emulsions or the solubilization of hydrophobic compounds . These compounds can be impurities from the synthesis process of the main glycol employed as surfactant .


Molecular Structure Analysis

The molecular formula of Nonaethylene glycol is C18H38O10 . The average mass is 414.488 Da and the monoisotopic mass is 414.246490 Da .


Physical And Chemical Properties Analysis

Nonaethylene glycol has a density of 1.1±0.1 g/cm3, a boiling point of 506.2±45.0 °C at 760 mmHg, and a flash point of 260.0±28.7 °C . It also has a molar refractivity of 102.5±0.3 cm3, a polar surface area of 114 Å2, and a molar volume of 371.6±3.0 cm3 .

Scientific Research Applications

Crystallinity and Characterization

Nonaethylene glycol has been characterized in terms of its crystallinity, utilizing techniques such as wide- and small-angle X-ray scattering, Raman scattering, infrared spectroscopy, and differential scanning calorimetry. Its crystal habit is lamellar, with high crystallinity and ordered surface layers, similar to that of high molecular weight poly(ethylene oxide) (Marshall et al., 1981).

Preparation and Purity

Methods have been developed for the preparation of pure nonaethylene glycol, using diluents such as toluene and tetrahydrofuran. The reaction in tetrahydrofuran is notably faster, making it a preferred medium (Teo et al., 1982).

Environmental Impact and Biodegradation

Studies have focused on the environmental impact of polyethylene glycols, including nonaethylene glycol, particularly their biodegradation by microorganisms in sewage, river waters, and soil. This is significant given their use in products like cosmetics, pharmaceuticals, and as antifreeze agents (Jones & Watson, 1976).

Bioanalytical Methods for PEGs

Recent advances in bioanalytical methods for polyethylene glycols have been noteworthy. These methods are crucial for evaluating the pharmacokinetic behaviors of pegylated pharmaceuticals, which involve the attachment of polyethylene glycols to therapeutic molecules (Zhang et al., 2020).

Pharmaceutical Applications

Nonaethylene glycol has been investigated in the context of pharmaceuticals, particularly for itsrole in enhancing the growth of mammalian cells. At low concentrations, it has been shown to significantly stimulate cell growth, especially under serum-free or low serum conditions. This finding has implications for the cultivation of various mammalian cell lines and the production of certain pharmaceuticals, such as anti-tetanus toxoid human monoclonal antibodies (Shintani et al., 1988).

Environmental Remediation

In the context of environmental remediation, nonaethylene glycol has been studied for its potential to reduce the environmental impact of deicing agents, such as those used in aircraft deicers. Research suggests that certain plants can enhance the degradation of ethylene glycol in soil, potentially minimizing its environmental impact (Rice, Anderson, & Coats, 1997).

Safety And Hazards

Nonaethylene glycol should be handled with care to avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H38O10/c19-1-3-21-5-7-23-9-11-25-13-15-27-17-18-28-16-14-26-12-10-24-8-6-22-4-2-20/h19-20H,1-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZUUTMGDONTGTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10187492
Record name Nonaethylene glycol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10187492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nonaethylene glycol

CAS RN

3386-18-3
Record name 3,6,9,12,15,18,21,24-Octaoxahexacosane-1,26-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3386-18-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nonaethylene glycol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nonaethylene glycol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10187492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6,9,12,15,18,21,24-octaoxahexacosane-1,26-diol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
717
Citations
RC Domszy, C Booth - Die Makromolekulare Chemie, 1982 - Wiley Online Library
… Some results for nonaethylene glycol dimethyl ether (n, = 1 ) have been reported earlier"). … the 0-H stretching frequency region, that nonaethylene glycol crystallises completely. The near …
Number of citations: 42 onlinelibrary.wiley.com
BA Mulley, AD Metcalf - Journal of Pharmacy and Pharmacology, 1956 - academic.oup.com
… However, Gonick and McBains estimated by freezing point measurements that the critical micelle concentrations of Triton X-100 and nonaethylene glycol monolaurate were 9 x …
Number of citations: 71 academic.oup.com
A Marshall, RH Mobbs, C Booth - European Polymer Journal, 1980 - Elsevier
… Abstract--Procedures are described for the preparation of pure nonaethylene glycol and practically pure pentadecaethylene glycol from the monosodium salt and the ditosylate of …
Number of citations: 28 www.sciencedirect.com
MM Hoffmann, RH Horowitz, T Gutmann… - Journal of Chemical & …, 2021 - ACS Publications
… presents density and viscosity data from 293.15 K to 358.15 K as well as self-diffusion coefficient data from 298.15 K to 358.15 K for oligomers of PEG from di- to nonaethylene glycol. …
Number of citations: 15 pubs.acs.org
J Burgoyne, MC Holmes, GJT Tiddy - The Journal of Physical …, 1995 - ACS Publications
… In this paper we take the process one step further to the nonoinic surfactant nonaethylene glycol mono(ll-oxa-14,18,22,26-tetramethylheptacosyl) ether (C30EO9). This system has an …
Number of citations: 86 pubs.acs.org
AK Basu, P Chattopadhyay, U Roychoudhuri… - …, 2007 - Elsevier
… Cholesterol esterase (EC 3.1.1.1.3,3.6 U mg − 1 ), cholesterol palmiate, nonaethylene glycol monododecyl ether used as a surfactant were purchased from Sigma, USA. Cholesterol …
Number of citations: 94 www.sciencedirect.com
AM Mankowich - The Journal of Physical Chemistry, 1954 - ACS Publications
… However, the cryoscopic data of Gonick13 for isooctylphenol nonaethylene glycol ether, when recalculated to aggregation numbers, are at wide variance with results obtained herein. …
Number of citations: 84 pubs.acs.org
A Zada, Y Avny, A Zilkha - European polymer journal, 2000 - Elsevier
… monomers, we have synthesized cyclic nonaethylene glycol fumarate having a 32-membered ring… Fumaryl chloride and nonaethylene glycol diluted with dioxane were added dropwise, …
Number of citations: 23 www.sciencedirect.com
DMT Dinh, NN Le, PH Lam, AVT Le… - Advances in Natural …, 2022 - iopscience.iop.org
… In this work, solvent ink was prepared by mixing diethylene glycol monobutyl ether (DEGBE) and nonaethylene glycol monododecyl ether (C 12 E 9 ). DEGBE is a low viscosity liquid …
Number of citations: 1 iopscience.iop.org
E Gonick, JW McBain - Journal of the American Chemical Society, 1947 - ACS Publications
… At a “critical concentration,’’ whose value is approximately 0.00063 m for nonaethylene glycol (mono) laurate and 0.0009 m for “X” and Triton X-100, a rapid transition to colloidal …
Number of citations: 69 pubs.acs.org

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